molecular formula C9H14N2O3 B589747 Methyl 2-(2-acetylhydrazinyl)cyclopentene-1-carboxylate CAS No. 143391-61-1

Methyl 2-(2-acetylhydrazinyl)cyclopentene-1-carboxylate

Cat. No.: B589747
CAS No.: 143391-61-1
M. Wt: 198.222
InChI Key: HFEFJRVLNCQYCX-UHFFFAOYSA-N
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Description

Methyl 2-(2-acetylhydrazinyl)cyclopentene-1-carboxylate is an organic compound with the molecular formula C10H16N2O3 It is a derivative of cyclopentene, featuring an acetylhydrazinyl group and a methyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(2-acetylhydrazinyl)cyclopentene-1-carboxylate typically involves the following steps:

    Formation of the cyclopentene ring: Starting from cyclopentanone, the cyclopentene ring is formed through a series of reactions, including reduction and dehydration.

    Introduction of the acetylhydrazinyl group: The acetylhydrazinyl group is introduced via a reaction between hydrazine and acetic anhydride, forming acetylhydrazine.

    Esterification: The final step involves the esterification of the cyclopentene ring with methanol in the presence of an acid catalyst to form the methyl ester.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and efficient purification techniques such as recrystallization or chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazinyl group, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can target the carbonyl group in the acetylhydrazinyl moiety, converting it to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazinyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted cyclopentene derivatives.

Scientific Research Applications

Methyl 2-(2-acetylhydrazinyl)cyclopentene-1-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 2-(2-acetylhydrazinyl)cyclopentene-1-carboxylate involves its interaction with specific molecular targets. The acetylhydrazinyl group can form hydrogen bonds and other interactions with biological macromolecules, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

    Methyl 1-cyclopentene-1-carboxylate: A simpler derivative without the acetylhydrazinyl group.

    Methyl 1,3-dimethyl-2-cyclopentene-1-carboxylate: Features additional methyl groups on the cyclopentene ring.

Uniqueness: Methyl 2-(2-acetylhydrazinyl)cyclopentene-1-carboxylate is unique due to the presence of the acetylhydrazinyl group, which imparts distinct chemical and biological properties. This group allows for specific interactions and reactions that are not possible with simpler cyclopentene derivatives.

Properties

IUPAC Name

methyl 2-(2-acetylhydrazinyl)cyclopentene-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O3/c1-6(12)10-11-8-5-3-4-7(8)9(13)14-2/h11H,3-5H2,1-2H3,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFEFJRVLNCQYCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NNC1=C(CCC1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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